

Application Note: Analysis of 11-Oxo-Pregnane diol using Mass Spectrometry

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Compound of Interest

Compound Name: **11-Keto-pregnane diol**

Cat. No.: **B1204127**

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Introduction

11-Oxo-pregnane diol (**11-keto-pregnane diol**) is a significant metabolite of cortisol and is relevant in the clinical assessment of adrenal function and certain endocrine disorders. Its accurate quantification in biological matrices is crucial for both research and diagnostic purposes. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers high specificity and sensitivity for the analysis of 11-oxo-pregnane diol. This application note provides detailed protocols for the analysis of 11-oxo-pregnane diol using GC-MS and LC-MS/MS, including information on its characteristic fragmentation patterns.

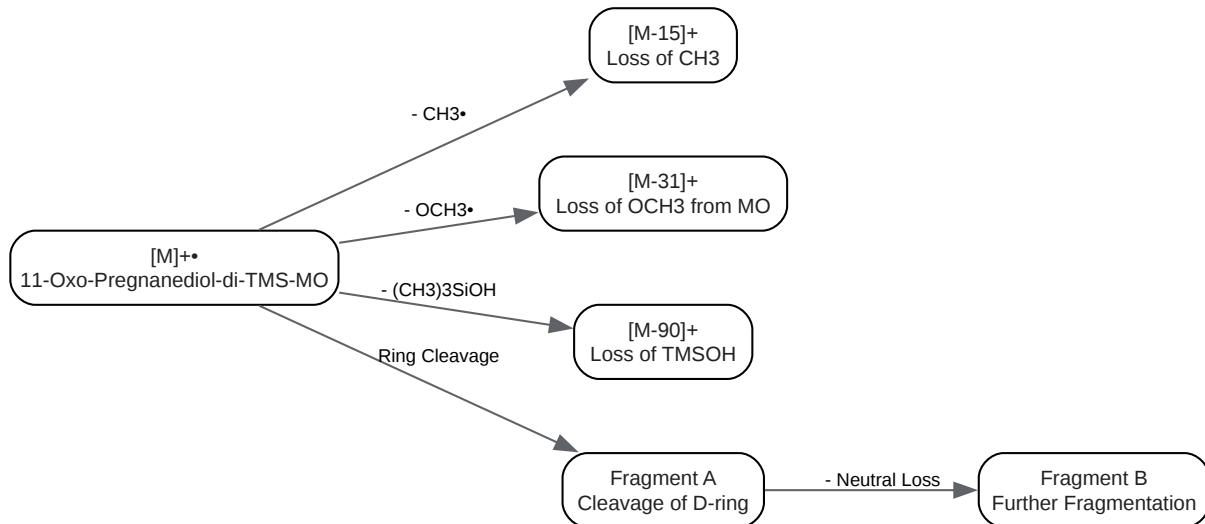
Mass Spectrometry Fragmentation of 11-Oxo-Pregnane diol

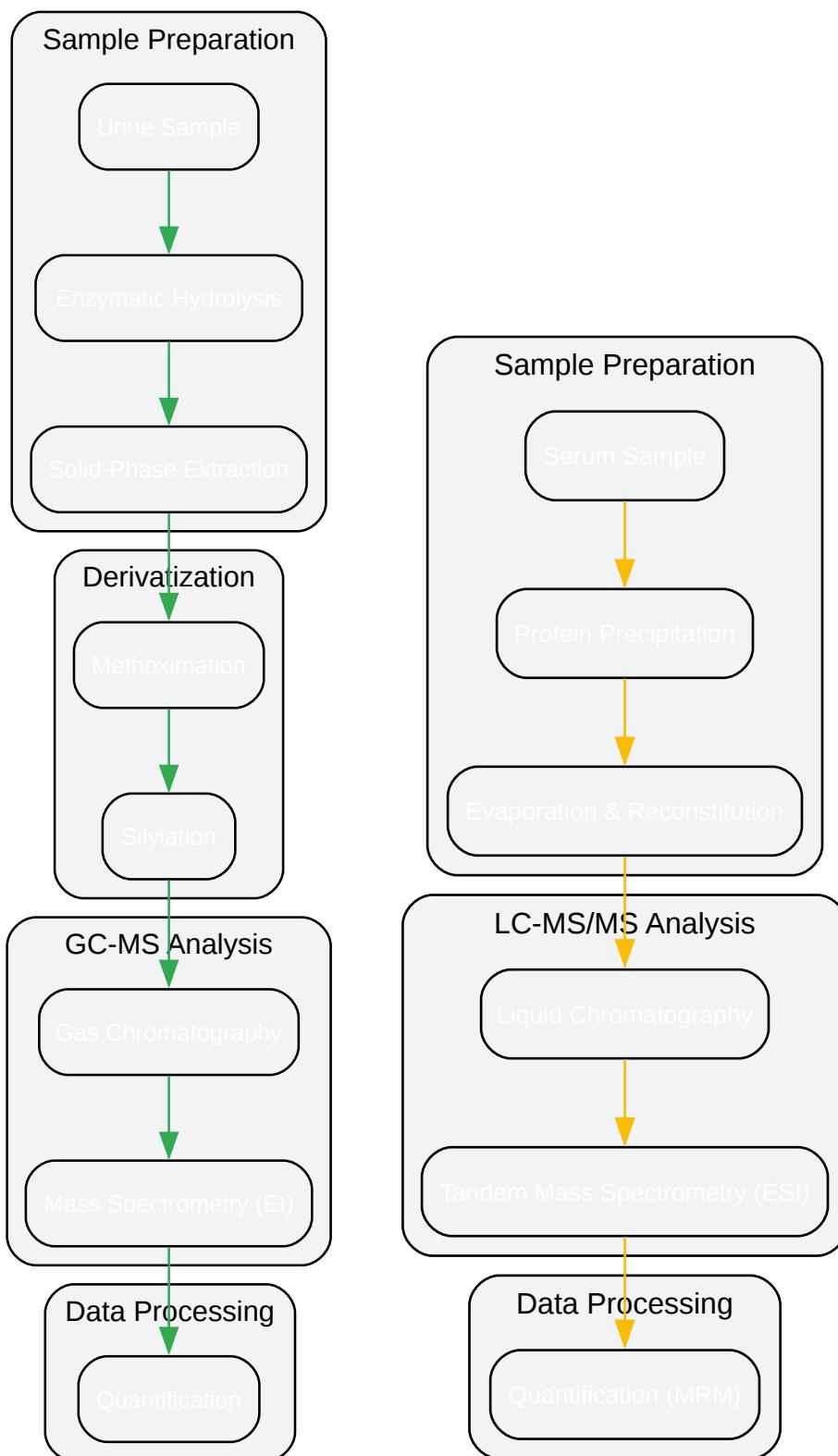
The fragmentation of 11-oxo-pregnane diol in mass spectrometry is influenced by the ionization technique and the presence of derivatized functional groups. For GC-MS analysis, derivatization of the hydroxyl and keto groups is standard practice to improve volatility and thermal stability. A common derivatization scheme involves oximation of the keto group followed by silylation of the hydroxyl groups.

Predicted Electron Ionization (EI) Fragmentation of 11-Oxo-Pregnane diol-di-TMS-ether-mono-methyloxime:

The fragmentation of the derivatized 11-oxo-pregnane diol is expected to proceed through characteristic cleavages of the steroid backbone and the trimethylsilyl (TMS) and methyloxime (MO) derivatives. The presence of the 11-oxo group influences the fragmentation pattern, often leading to specific neutral losses.

A proposed fragmentation pathway for the di-TMS, mono-MO derivative of 11-oxo-pregnane diol is initiated by the ionization of the molecule, followed by cleavage of the steroid rings and loss of the derivatizing groups. Key fragmentation events include the loss of a methyl group from a TMS group, cleavage of the D-ring, and characteristic losses related to the 11-oxo and derivatized hydroxyl groups.



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